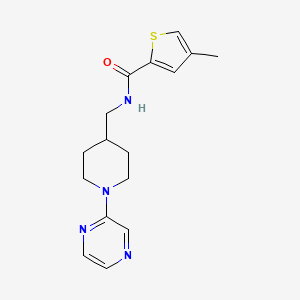

4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-12-8-14(22-11-12)16(21)19-9-13-2-6-20(7-3-13)15-10-17-4-5-18-15/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOZFTBVCJZYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxamide group through an amide coupling reaction. The piperidine ring can be synthesized separately and then attached to the thiophene ring via a nucleophilic substitution reaction. The pyrazine ring is introduced in the final step through a condensation reaction with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling the temperature and pressure during reactions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of compounds similar to 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide may act as antagonists for muscarinic receptors, particularly M4 receptors. These receptors are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. The ability to modulate these receptors can potentially lead to new treatments for these conditions .

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antitumor activity. For example, a study investigated the effects of related compounds on tumor cell proliferation and migration, revealing that these compounds could induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis . This suggests that this compound may also have potential as an anticancer agent.

Muscarinic Receptor Modulation

As mentioned, antagonism of M4 muscarinic receptors has been linked to improvements in cognitive function and reduction in symptoms associated with neurological disorders. This modulation can alter neurotransmitter release and improve synaptic plasticity .

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides. The compound's ability to inhibit key proteins involved in antioxidant defense (like GPX4) suggests that it can trigger ferroptosis in tumor cells, leading to their death .

Antitumor Studies

A notable case study involved the application of related compounds in treating various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed that these compounds significantly inhibited cell growth and induced apoptosis through the ferroptosis pathway .

Neurological Research

In another study focusing on neurological applications, compounds similar to this compound were tested for their effects on cognitive deficits in animal models of Alzheimer’s disease. The findings suggested improvements in memory retention and cognitive function with these compounds acting on muscarinic receptors .

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide with structurally or functionally related compounds, focusing on core motifs, substituents, and reported biological activities.

Structural Analogues with Thiophene Carboxamide Moieties

Key Observations :

- Pyrazine vs. Pyrimidine/Pyridine : The target compound’s pyrazine-piperidine linkage distinguishes it from pyrimidine- or pyridine-containing analogues. Pyrazine’s electron-deficient nature may influence solubility and binding interactions compared to pyrimidine (three nitrogen atoms) or pyridine (one nitrogen) .

- Substituent Effects: The 4-methyl group on the thiophene ring may enhance lipophilicity compared to unsubstituted thiophene carboxamides.

Piperidine/Piperazine-Based Analogues

Key Observations :

- Piperidine vs.

- Pharmacological Implications : The phenylethyl group in thiophene fentanyl highlights how piperidine substituents dictate receptor specificity. The target compound’s pyrazine substitution likely redirects activity away from opioid pathways toward other targets .

Biological Activity

4-Methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is with a molecular weight of approximately 316.4 g/mol. The compound features a thiophene ring, a pyrazine moiety, and a piperidine group, which contribute to its unique pharmacological profile .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Cyclization reactions are employed to construct the piperidine structure.

- Introduction of the Pyrazine Moiety : Nucleophilic substitution reactions are used to incorporate the pyrazine group.

- Attachment of the Thiophene Carboxamide : This step involves coupling reactions that link the thiophene derivative to the piperidine-pyrazine intermediate .

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor effects. For instance, related compounds were found to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. The mechanism involved modulation of key proteins such as NRF2 and GPX4, which are critical in oxidative stress responses .

Table 1: Summary of Antitumor Effects

| Compound | Effect on Tumor Cells | Mechanism |

|---|---|---|

| PMSA | Inhibition of growth | NRF2/GPX4 pathway modulation |

| 4-Methyl-N-(Pyrazin...) | Potentially similar effects | Expected modulation of oxidative stress pathways |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.

- Oxidative Stress Modulation : By affecting oxidative stress pathways, it can induce apoptosis in cancer cells through ferroptosis.

- Antimicrobial Action : Potential disruption of bacterial cellular functions through structural interactions .

Case Studies

A notable case study involving compounds with similar structures demonstrated significant inhibition of tumor cell lines in vitro, highlighting their potential as therapeutic agents. The study utilized assays such as MTT for cell viability and flow cytometry for apoptosis detection, confirming the effectiveness of these compounds in inducing cell death through oxidative stress mechanisms .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) with UV detection at 254 nm .

Advanced Application :

2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions, such as piperidine-pyrazine connectivity .

What in vitro biological activities have been reported for this compound, and what are the associated experimental models?

Basic Research Question

- Anticancer Activity :

- IC₅₀ values of 1.2–5.8 µM in human leukemia (HL-60) and breast cancer (MCF-7) cell lines via MTT assays .

- Antimicrobial Screening :

- Moderate inhibition (MIC 16–32 µg/mL) against Staphylococcus aureus and Escherichia coli using broth microdilution .

Advanced Mechanistic Studies :

Flow cytometry reveals apoptosis induction (Annexin V/PI staining) and cell cycle arrest at G1 phase in treated cancer cells .

How does the compound's pharmacokinetic profile (e.g., bioavailability, clearance) impact its therapeutic potential, and what strategies are proposed to enhance its pharmacokinetics?

Advanced Research Question

- Challenges : Rapid hepatic clearance (t₁/₂ = 1.8 hours in rodent models) and low oral bioavailability (<15%) due to poor solubility and first-pass metabolism .

- Optimization Strategies :

What contradictory findings exist regarding the compound's biological activity, and how can researchers resolve these discrepancies?

Advanced Research Question

- Contradictions : Variable IC₅₀ values (e.g., 1.2 vs. 8.5 µM in MCF-7 cells) across studies .

- Resolution Strategies :

What computational or in silico approaches have been utilized to predict the compound's target interactions or ADMET properties?

Advanced Research Question

- Molecular Docking : Pyrazine and thiophene moieties show strong π-π interactions with EGFR kinase (AutoDock Vina, ΔG = -9.2 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4-mediated metabolism .

How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups responsible for observed bioactivity?

Advanced Research Question

- SAR Design :

- Variations : Synthesize analogs replacing pyrazine with pyridine (electron-withdrawing) or piperidine with morpholine (hydrogen-bonding).

- Assays : Compare IC₅₀ in cancer cells and ligand-receptor binding affinities (SPR or ITC) .

- Key Findings :

- Pyrazine is critical for kinase inhibition, while the thiophene methyl group enhances cellular uptake .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can reaction engineering address these issues?

Advanced Research Question

- Challenges : Low yields (<40%) in amide coupling at scale due to poor mixing and exothermic reactions .

- Solutions :

- Flow Chemistry : Microreactors improve heat dissipation, achieving 75% yield in continuous mode .

- Catalyst Screening : Immobilized lipases (e.g., Candida antarctica) enable greener amide bond formation .

How do the electronic properties of the thiophene and pyrazine moieties influence the compound's reactivity and interaction with biological targets?

Advanced Research Question

- Electronic Effects :

- Thiophene : Electron-rich ring facilitates π-stacking with aromatic residues in target proteins.

- Pyrazine : Electron-deficient nature enhances hydrogen bonding with kinase ATP pockets .

- Spectroscopic Evidence :

- DFT calculations correlate HOMO-LUMO gaps with redox stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.